Biotin-Teg-Nh2 Tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of Biotin-Teg-Nh2 Tfa is the protein streptavidin . Streptavidin is a bacterial protein that has a high affinity for biotin . This compound, being a biotin derivative, binds tightly to streptavidin-conjugated moieties or surfaces . This interaction is leveraged in a variety of assays, including protein labeling, protein detection, and immunoassays .
Mode of Action
This compound interacts with its target, streptavidin, through a strong non-covalent bond . The TEG (triethylene glycol) spacer in this compound minimizes steric hindrance between the biotin moiety and the oligonucleotide . This facilitates the capture of this compound-labelled oligos onto streptavidin-coated surfaces .
Biochemical Pathways
This compound, as a biotin derivative, is involved in the same biochemical pathways as biotin . Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Pharmacokinetics
It is known that the compound is used in biochemistry, molecular biology, and biotechnology applications due to its biotin-streptavidin interaction and its potential for functionalization through the amino group . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the tight binding of this compound-labelled oligos to streptavidin-conjugated moieties or surfaces . This interaction is used in various assays, facilitating tasks such as protein labeling and detection .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at -20℃, protected from light and moisture . Its stability lasts for 1 year . The temperature during transportation should be between 4-25℃ for up to 2 weeks . These conditions ensure the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Biotin-Teg-Nh2 Tfa is a versatile compound used in biochemistry, molecular biology, and biotechnology for applications such as protein labeling, protein detection, and immunoassays due to its biotin-streptavidin interaction and its potential for functionalization through the amino group .
Cellular Effects
This compound can be used as an oligonucleotide modification for a variety of assays. Moieties or surfaces conjugated with streptavidin will bind Biotin-labelled oligos tightly. The TEG spacer minimizes steric hindrance between the Biotin moiety and the oligonucleotide .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its biotin-streptavidin interaction and its potential for functionalization through the amino group . This allows it to interact with various biomolecules, enabling protein labeling, protein detection, and immunoassays .
Temporal Effects in Laboratory Settings
The stability of this compound is significant, with a storage temperature of -20℃, protected from light and moisture, and a transportation temperature of 4-25℃ for up to 2 weeks .
Metabolic Pathways
This compound is involved in the metabolic pathways related to biotin, a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-Teg-Nh2 Tfa is synthesized through a series of chemical reactions involving biotin and a tetraethylene glycol (TEG) spacer. The TEG spacer minimizes steric hindrance between the biotin moiety and the oligonucleotide, facilitating the capture of biotin-labeled oligos onto streptavidin-coated surfaces . The synthesis typically involves the following steps:
- Activation of biotin with a suitable reagent.
- Coupling of the activated biotin with TEG.
- Functionalization of the TEG spacer with an amino group.
- Conversion to the trifluoroacetate salt for stabilization and purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated synthesizers and purification systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Biotin-Teg-Nh2 Tfa undergoes various chemical reactions, including:
Biotinylation: The process of attaching biotin to proteins and other macromolecules.
Conjugation: The amino group allows for conjugation with other molecules, such as peptides and proteins, through amide bond formation.
Common Reagents and Conditions
Reagents: Common reagents include N-hydroxysuccinimide (NHS) esters, carbodiimides, and other coupling agents.
Major Products
The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules, which are used in various biochemical assays and applications .
Scientific Research Applications
Biotin-Teg-Nh2 Tfa has a wide range of scientific research applications, including:
Protein Labeling: Used for labeling proteins in various assays, such as enzyme-linked immunosorbent assays (ELISA) and western blot analysis.
Protein Detection: Facilitates the detection of proteins in immunoassays due to the strong biotin-streptavidin interaction.
Immunoassays: Used in immunoassays for the detection and quantification of specific proteins and other biomolecules.
Molecular Biology: Employed in molecular biology techniques, such as DNA and RNA labeling, to study gene expression and protein-DNA interactions.
Comparison with Similar Compounds
Biotin-Teg-Nh2 Tfa is unique due to its TEG spacer, which reduces steric hindrance and enhances binding efficiency. Similar compounds include:
Properties
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O5S/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGTVIOREZIKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.